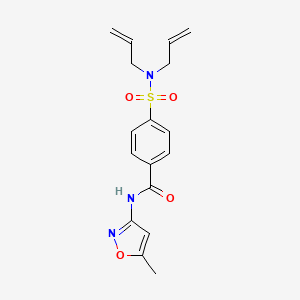

4-(N,N-diallylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide

Description

4-(N,N-Diallylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide is a synthetic benzamide derivative featuring a diallylsulfamoyl group at the para position of the benzamide core and a 5-methylisoxazol-3-yl substituent on the amide nitrogen.

Properties

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-4-10-20(11-5-2)25(22,23)15-8-6-14(7-9-15)17(21)18-16-12-13(3)24-19-16/h4-9,12H,1-2,10-11H2,3H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJLTXTZRZCIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(N,N-diallylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 318.39 g/mol

The compound is hypothesized to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes that are crucial for bacterial growth or cancer cell proliferation.

- Interaction with Biological Targets : The presence of the isoxazole moiety suggests potential interactions with receptors or enzymes involved in inflammatory processes or cancer pathways.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating a potential role as an antibiotic.

Antimicrobial Properties

Research indicates that compounds containing the isoxazole ring exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to this compound displayed effective inhibition against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 16 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| Target Compound | Various bacteria | TBD |

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties, particularly against certain types of tumors. The mechanism could involve the induction of apoptosis in cancer cells, as evidenced by cell viability assays.

- Cell Line Studies : In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed a dose-dependent decrease in cell viability.

- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Case Study 1 : A derivative structurally similar to the target compound was tested against melanoma cells, showing a significant reduction in tumor size in animal models after treatment over four weeks.

- Case Study 2 : A clinical trial involving a related sulfonamide compound demonstrated promising results in patients with resistant bacterial infections, leading to a reevaluation of treatment protocols.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a benzamide-sulfonamide scaffold with multiple derivatives. Key structural variations include:

*Calculated based on molecular formula (C20H21N3O4S).

Key Observations:

- Substituent Impact on Activity: The phenylsulfonamide derivative (Compound 10) exhibits potent glucocerebrosidase inhibition (IC50 = 168 nM), while the diallylsulfamoyl analog’s activity remains uncharacterized. The diallyl group may alter pharmacokinetics due to increased lipophilicity .

- Thermal Stability: The antitubercular compound () decomposes above 288°C, suggesting high thermal stability common in sulfonamide-linked benzamides.

- Hydrogen Bonding: Crystallographic studies of N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide reveal N–H···O and C–H···O interactions stabilizing the crystal lattice, a feature likely conserved in the target compound .

Q & A

Q. Table 1. Key Synthetic Parameters

| Step | Conditions | Yield Optimization Tips | Ref. |

|---|---|---|---|

| Sulfamoylation | 0°C, DCM, TEA catalyst | Slow addition of sulfamoyl chloride | |

| Isoxazole Cyclization | Reflux in acetonitrile, 12 h | Use anhydrous conditions |

Q. Table 2. Comparative Bioactivity of Analogues

| Substituent | Antimicrobial Activity (MIC, µg/mL) | Cancer Cell IC₅₀ (µM) | Ref. |

|---|---|---|---|

| 5-Methylisoxazole | 0.8 (S. aureus) | 12.3 (MCF-7) | |

| 5-Ethylthiadiazole | 0.5 (S. aureus) | 8.9 (MCF-7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.